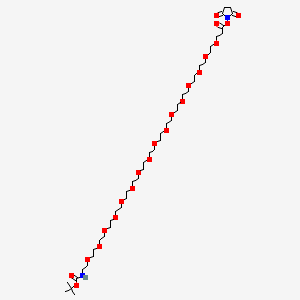![molecular formula C26H45NO20 B13706482 2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound GalNAca1-3(Fuca1-2)Galb1-4Glc is a complex carbohydrate structure known as a glycan. It consists of N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), and glucose (Glc) residues linked in a specific sequence. This glycan is part of the family of glycoconjugates, which play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GalNAca1-3(Fuca1-2)Galb1-4Glc involves multiple enzymatic reactions. The key enzymes include glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The typical reaction conditions involve the use of nucleotide sugars such as UDP-GalNAc, GDP-Fuc, and UDP-Gal as donors, and the reactions are carried out in buffered solutions at optimal pH and temperature conditions for each enzyme .
Industrial Production Methods
Industrial production of this glycan can be achieved through biotechnological methods involving the use of engineered microbial systems. These systems are designed to express the necessary glycosyltransferases and produce the desired glycan in large quantities. The process involves fermentation, followed by purification steps to isolate the glycan from the microbial culture .
化学反应分析
Types of Reactions
GalNAca1-3(Fuca1-2)Galb1-4Glc: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or sulfate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols. Substitution reactions can produce sulfated or aminated derivatives of the glycan .
科学研究应用
GalNAca1-3(Fuca1-2)Galb1-4Glc: has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in studying cell-cell interactions, particularly in the immune system where it is involved in the recognition of pathogens.
Medicine: It is used in the development of glycan-based therapeutics and vaccines, as well as in diagnostic assays for detecting specific glycan structures associated with diseases.
Industry: It is utilized in the production of glycan-based biomaterials and as a component in various biotechnological applications
作用机制
The mechanism by which GalNAca1-3(Fuca1-2)Galb1-4Glc exerts its effects involves its interaction with specific receptors on the cell surface. These interactions are mediated by lectins, which are proteins that bind to specific carbohydrate structures. The binding of the glycan to its receptor can trigger various cellular responses, including signal transduction pathways that regulate immune responses, cell adhesion, and other biological processes .
相似化合物的比较
GalNAca1-3(Fuca1-2)Galb1-4Glc: can be compared with other similar glycans, such as:
GalNAca1-3(Fuca1-2)Galb1-4(Fuca1-3)GlcNAcb1-3GalNAc: This glycan has an additional fucose and N-acetylglucosamine residue, which can alter its biological activity and receptor binding properties.
GalNAca1-3(Fuca1-2)Galb1-3GlcNAcb1-3GalNAc: This glycan has a different linkage pattern, which can affect its recognition by specific lectins and its role in biological processes.
The uniqueness of GalNAca1-3(Fuca1-2)Galb1-4Glc lies in its specific sequence and linkage pattern, which determine its specific interactions with receptors and its role in various biological functions.
属性
分子式 |
C26H45NO20 |
|---|---|
分子量 |
691.6 g/mol |
IUPAC 名称 |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO20/c1-6-12(32)16(36)19(39)25(41-6)47-22-21(46-24-11(27-7(2)31)15(35)13(33)8(3-28)43-24)14(34)9(4-29)44-26(22)45-20-10(5-30)42-23(40)18(38)17(20)37/h6,8-26,28-30,32-40H,3-5H2,1-2H3,(H,27,31)/t6-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19-,20+,21-,22+,23+,24+,25-,26-/m0/s1 |
InChI 键 |
DKMKTGYNNHUIAK-JLWVKAFHSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)



